molecular formula C16H23N5O B5901420 (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide

(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B5901420
M. Wt: 301.39 g/mol
InChI Key: TVBRFLOPNBASBD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide, also known as JP-45, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide exerts its therapeutic effects through the inhibition or modulation of various calcium channels in cells. Specifically, (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can inhibit the activity of ryanodine receptors and modulate the activity of the sarcoplasmic reticulum calcium release channel. This leads to a decrease in calcium release and can have potential therapeutic applications in diseases involving calcium dysregulation.
Biochemical and Physiological Effects
(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can decrease the amplitude of calcium sparks in cardiac myocytes, which may have potential therapeutic applications in heart failure and arrhythmias.
Another study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can increase the force of contraction in skeletal muscle fibers, which may have potential therapeutic applications in muscular dystrophy and myopathies.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has several advantages in lab experiments, including its ability to selectively modulate calcium channels and its potential therapeutic applications in various diseases. However, there are also limitations to using (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate its potential therapeutic applications in diseases involving calcium dysregulation, such as heart failure, arrhythmias, muscular dystrophy, and myopathies. Another direction is to develop more efficient and cost-effective synthesis methods for (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide. Additionally, further studies are needed to determine the optimal dosage and concentration of (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide for therapeutic applications.

Synthesis Methods

(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized through a multistep process involving the reaction of various chemical compounds. One method involves the reaction of pyridine-2-methylamine with isobutyryl chloride to form N-isobutyl-2-methylpyridin-2-amine. This compound is then reacted with 1H-imidazole-4-carboxaldehyde to form 2-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propan-2-amine. The final step involves the stereoselective reduction of the compound to form (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide.

Scientific Research Applications

(2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can inhibit the activity of ryanodine receptors, which are involved in the regulation of calcium release in cells. This inhibition can lead to a decrease in calcium release and may have potential therapeutic applications in diseases such as heart failure and arrhythmias.
Another study found that (2S)-2-amino-3-(1H-imidazol-4-yl)-N-isobutyl-N-(pyridin-2-ylmethyl)propanamide can modulate the activity of the sarcoplasmic reticulum calcium release channel, which is involved in muscle contraction. This modulation can lead to potential therapeutic applications in diseases such as muscular dystrophy and myopathies.

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-12(2)9-21(10-13-5-3-4-6-19-13)16(22)15(17)7-14-8-18-11-20-14/h3-6,8,11-12,15H,7,9-10,17H2,1-2H3,(H,18,20)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBRFLOPNBASBD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=CC=N1)C(=O)C(CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC1=CC=CC=N1)C(=O)[C@H](CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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